molecular formula C21H19ClN2O3 B11586952 3-{1-[4-(acetylamino)phenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(acetylamino)phenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B11586952
M. Wt: 382.8 g/mol
InChI Key: FGAABICWPXWMPP-UHFFFAOYSA-N
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Description

3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a synthetic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl and a 4-acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then substituted with 4-chlorophenyl and 4-acetamidophenyl groups through electrophilic aromatic substitution reactions.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or analgesic agent.

    Biological Research: The compound can be used to study the effects of pyrrole derivatives on biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known anti-inflammatory drug with a similar propanoic acid group.

    Ketoprofen: Another anti-inflammatory agent with structural similarities.

    Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.

Uniqueness

3-[5-(4-CHLOROPHENYL)-1-(4-ACETAMIDOPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its specific substitution pattern on the pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

3-[1-(4-acetamidophenyl)-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H19ClN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-19(11-13-21(26)27)10-12-20(24)15-2-4-16(22)5-3-15/h2-10,12H,11,13H2,1H3,(H,23,25)(H,26,27)

InChI Key

FGAABICWPXWMPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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